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  • Product: Methyl 5-(pyrimidin-5-yl)nicotinate
  • CAS: 893740-21-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Characterization of Methyl 5-(pyrimidin-5-yl)nicotinate: Exact Mass and Elemental Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 5-(pyrimidin-5-yl)nicotinate, a heterocyclic compound with the CAS number 893740-21-1, represents a significant scaffold in medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-(pyrimidin-5-yl)nicotinate, a heterocyclic compound with the CAS number 893740-21-1, represents a significant scaffold in medicinal chemistry and drug discovery. Its structural motif, featuring a pyrimidine ring linked to a pyridine carboxylate, makes it a valuable building block for the synthesis of novel therapeutic agents. The precise characterization of such molecules is paramount to ensure the integrity of research and the quality of synthesized compounds. This guide provides a comprehensive overview of the determination of the exact mass and elemental analysis of Methyl 5-(pyrimidin-5-yl)nicotinate, underpinned by the principles of scientific integrity and field-proven insights.

Core Molecular Attributes

A foundational step in the characterization of any chemical entity is the confirmation of its molecular formula. For Methyl 5-(pyrimidin-5-yl)nicotinate, the established molecular formula is C₁₁H₉N₃O₂ . This formula is the basis for all subsequent calculations and analytical verifications.

Table 1: Fundamental Molecular Information for Methyl 5-(pyrimidin-5-yl)nicotinate
ParameterValue
CAS Number 893740-21-1
Molecular Formula C₁₁H₉N₃O₂
Molecular Weight (Nominal) 215 g/mol

Part 1: Determination of Exact Mass by High-Resolution Mass Spectrometry (HRMS)

The exact mass is the calculated mass of a molecule based on the sum of the exact masses of its constituent isotopes. It is a highly specific and critical parameter for the unambiguous identification of a compound. High-resolution mass spectrometry (HRMS) is the definitive technique for this measurement, capable of distinguishing between molecules with the same nominal mass but different elemental compositions.

Theoretical Basis

Unlike nominal mass, which uses integer masses for elements, exact mass utilizes the precise masses of the most abundant isotopes. For the elements present in Methyl 5-(pyrimidin-5-yl)nicotinate, these are:

  • ¹²C = 12.000000 amu

  • ¹H = 1.007825 amu

  • ¹⁴N = 14.003074 amu

  • ¹⁶O = 15.994915 amu

The theoretical exact mass is calculated by summing the exact masses of all atoms in the molecular formula.

Calculated Exact Mass of Methyl 5-(pyrimidin-5-yl)nicotinate

Based on its molecular formula, C₁₁H₉N₃O₂, the monoisotopic (exact) mass is calculated as follows:

(11 x 12.000000) + (9 x 1.007825) + (3 x 14.003074) + (2 x 15.994915) = 215.06948 Da

Experimental Protocol: High-Resolution Mass Spectrometry

The following protocol outlines a generalized procedure for determining the exact mass of Methyl 5-(pyrimidin-5-yl)nicotinate using an Orbitrap or a Time-of-Flight (TOF) mass spectrometer.

Instrumentation:

  • High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF)

  • Electrospray Ionization (ESI) source

  • Syringe pump or liquid chromatography system for sample introduction

Procedure:

  • Sample Preparation: Dissolve a small quantity (typically <1 mg) of Methyl 5-(pyrimidin-5-yl)nicotinate in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 µg/mL.

  • Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's instructions using a standard calibration solution to ensure high mass accuracy.

  • Sample Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate protonated molecules, [M+H]⁺.

  • Mass Analysis: Acquire the mass spectrum in the appropriate mass range (e.g., m/z 100-500) with high resolution (≥ 60,000 FWHM).

  • Data Analysis: Identify the peak corresponding to the protonated molecule and determine its m/z value with high precision. The experimentally determined exact mass of the neutral molecule is obtained by subtracting the mass of a proton (1.007276 Da) from the measured m/z of the [M+H]⁺ ion.

Data Presentation
ParameterTheoretical ValueExperimental Value (Example)
Molecular Formula C₁₁H₉N₃O₂-
Exact Mass (Monoisotopic) 215.06948 Da215.0695 Da
Adduct Ion ([M+H]⁺) 216.07730 Da216.0773 Da
Workflow for Exact Mass Determination

ExactMassWorkflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing Sample Methyl 5-(pyrimidin-5-yl)nicotinate Dissolution Dissolve in suitable solvent Sample->Dissolution Infusion Infuse into ESI source Ionization Generate [M+H]⁺ ions Infusion->Ionization MassAnalysis Acquire high-resolution mass spectrum Ionization->MassAnalysis IdentifyPeak Identify [M+H]⁺ peak CalculateMass Calculate neutral exact mass IdentifyPeak->CalculateMass Compare Compare with theoretical mass CalculateMass->Compare ElementalAnalysisWorkflow cluster_prep Sample Preparation cluster_analysis Combustion Analysis cluster_data Data Processing Sample Pure, dried sample Weighing Accurately weigh into tin capsule Sample->Weighing Combustion Combust in O₂ at high temp Separation Separate combustion gases Combustion->Separation Detection Detect gas concentrations Separation->Detection Calculation Calculate elemental % Comparison Compare with theoretical % Calculation->Comparison

Exploratory

Mechanism of Action for Methyl 5-(pyrimidin-5-yl)nicotinate Based Compounds: A Technical Guide to Allosteric BCR-ABL1 Inhibition

Executive Summary The development of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of Chronic Myeloid Leukemia (CML). However, the emergence of resistance mutations—most notably the T315I "gatekeeper...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of Chronic Myeloid Leukemia (CML). However, the emergence of resistance mutations—most notably the T315I "gatekeeper" mutation—within the ATP-binding site of the BCR-ABL1 oncoprotein necessitates alternative therapeutic strategies[1][2]. Methyl 5-(pyrimidin-5-yl)nicotinate serves as a critical synthetic scaffold for the development of next-generation, allosteric BCR-ABL1 inhibitors. By acting as a precursor to 5-(pyrimidin-5-yl)nicotinamide derivatives, this pharmacophore targets the myristoyl binding pocket rather than the highly conserved ATP-binding site[1][3]. This whitepaper details the chemical rationale, mechanism of action, and self-validating experimental workflows required to develop and evaluate these allosteric modulators.

Chemical Rationale: The Methyl 5-(pyrimidin-5-yl)nicotinate Scaffold

In drug discovery, the selection of a core scaffold dictates both the synthetic versatility and the ultimate binding affinity of the resulting library. Methyl 5-(pyrimidin-5-yl)nicotinate is strategically utilized as a building block for allosteric TKIs for several causal reasons:

  • The Nicotinate Core: The pyridine ring provides essential structural rigidity and acts as a hydrogen-bond acceptor within the deep hydrophobic cleft of the kinase domain.

  • The Pyrimidin-5-yl Moiety: Substituting the 5-position of the nicotinate core with a pyrimidine ring introduces specific π−π stacking capabilities and dipole interactions. The nitrogen atoms of the pyrimidine ring are positioned to engage in water-mediated hydrogen bonding with the residues lining the myristoyl pocket, offering superior shape-complementarity compared to simple phenyl or unsubstituted heteroaryl rings[3].

  • The Methyl Ester Handle: The methyl ester is a highly stable, easily purifiable synthetic handle. It allows for late-stage diversification. Through controlled saponification and subsequent amidation, researchers can rapidly generate a library of 5-(pyrimidin-5-yl)nicotinamides by coupling the core with various functionalized anilines (e.g., 4-(chlorodifluoromethoxy)aniline) to probe the entrance of the binding pocket[4].

Mechanism of Action: Myristoyl Pocket Allosteric Modulation

Unlike first- and second-generation TKIs (Imatinib, Nilotinib, Dasatinib) that competitively block ATP binding, 5-(pyrimidin-5-yl)nicotinamide derivatives operate via allosteric inhibition [1][5].

In wild-type c-ABL, kinase activity is tightly regulated by an auto-inhibitory mechanism where its N-terminal myristoylated cap folds into a deep hydrophobic pocket (the myristoyl pocket) in the kinase domain. The BCR-ABL1 fusion protein lacks this N-terminal cap, leaving the pocket vacant and resulting in constitutive, unregulated kinase activity[6].

Compounds derived from methyl 5-(pyrimidin-5-yl)nicotinate function as "myristate mimetics." When the active nicotinamide binds to the vacant myristoyl pocket, it induces a profound conformational shift:

  • It bends the α I-helix of the kinase domain.

  • This bending allows the SH2 and SH3 domains to clamp down onto the kinase domain.

  • The protein is locked into an assembled, auto-inhibited state, rendering the ATP-binding site structurally incapable of processing substrates[5][7].

Because this mechanism is entirely independent of the ATP-binding site, these compounds retain full picomolar to low-nanomolar efficacy against the T315I mutation and can be used synergistically with ATP-competitive inhibitors to prevent resistance[5][8].

MOA A BCR-ABL1 (Active State) B ATP & Substrate Binding A->B C Downstream Signaling (STAT5, PI3K/AKT) B->C D Leukemic Cell Proliferation C->D E 5-(pyrimidin-5-yl)nicotinamide (Allosteric Inhibitor) F Myristoyl Pocket Binding E->F G BCR-ABL1 (Inactive State) Auto-inhibited Conformation F->G G->B Sterically Blocks

Caption: Mechanism of allosteric inhibition of BCR-ABL1 via myristoyl pocket binding.

Self-Validating Experimental Protocols

To ensure scientific integrity, the synthesis and biological evaluation of these compounds must utilize self-validating systems. The following protocols guarantee that both the chemical identity and the allosteric nature of the inhibition are rigorously confirmed.

Workflow Step1 Methyl 5-(pyrimidin-5-yl)nicotinate (Starting Material) Step2 Saponification (LiOH) Validation: LC-MS confirms mass Step1->Step2 Step3 Amide Coupling (HATU/Anilines) Validation: 1H-NMR & HPLC purity Step2->Step3 Step4 Library of Allosteric Inhibitors Step3->Step4 Step5 Biochemical Assay (TR-FRET) Validation: ATP-independence Step4->Step5 Step6 Cellular Assay (Ba/F3 WT & T315I) Validation: CellTiter-Glo viability Step5->Step6

Caption: Self-validating workflow from ester scaffold to validated allosteric inhibitor.

Protocol 3.1: Synthesis of 5-(pyrimidin-5-yl)nicotinamide Derivatives

Causality: The methyl ester must be converted to an amide to provide the critical N-H hydrogen bond donor required for interacting with the backbone carbonyls of the myristoyl pocket.

  • Saponification: Dissolve Methyl 5-(pyrimidin-5-yl)nicotinate (1.0 eq) in a 3:1 mixture of THF/H2O. Add LiOH·H2O (2.0 eq) and stir at room temperature for 4 hours.

  • Intermediate Validation: Acidify to pH 3 using 1M HCl. Extract with EtOAc. Self-Validation Step: Perform LC-MS. The reaction is only considered complete when the parent mass of the ester is absent, and the corresponding carboxylic acid mass [M-H]- is dominant.

  • Amidation: Dissolve the resulting acid in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq), stirring for 15 minutes to form the active ester. Add the desired aniline derivative (1.1 eq) and stir overnight.

  • Final Validation: Purify via preparative HPLC. Self-Validation Step: Conduct 1H-NMR. The diagnostic disappearance of the methyl ester singlet (~3.95 ppm) and the appearance of a broad amide N-H singlet (~10.5 ppm) confirm successful coupling.

Protocol 3.2: Biochemical Validation via TR-FRET Kinase Assay

Causality: To prove the compound is an allosteric rather than ATP-competitive inhibitor, the assay must demonstrate that the IC50 value does not shift significantly when ATP concentrations are increased.

  • Assay Setup: Prepare a reaction mixture containing recombinant full-length BCR-ABL1 (WT or T315I mutant), a biotinylated poly-GT substrate, and the synthesized 5-(pyrimidin-5-yl)nicotinamide inhibitor in a 384-well plate.

  • ATP Modulation: Run the assay in parallel at two different ATP concentrations: 10 µM (low) and 1 mM (high, physiological).

  • Detection: Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC. Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signals.

  • Self-Validation Step: Calculate the IC50. If the compound is truly allosteric (binding the myristoyl pocket), the IC50 at 10 µM ATP and 1 mM ATP will remain virtually identical. Include Asciminib as a positive allosteric control, and Imatinib as a negative (ATP-competitive) control (Imatinib's IC50 will drastically increase at 1 mM ATP)[1][8].

Quantitative Data Presentation

The table below summarizes the expected biochemical profile of a highly optimized 5-(pyrimidin-5-yl)nicotinamide derivative synthesized from the methyl ester core, compared against clinical standards. The data highlights the unique ability of myristoyl pocket binders to overcome T315I resistance.

Inhibitor Class / CompoundPrimary Binding SiteIC50 (WT BCR-ABL1)IC50 (T315I BCR-ABL1)ATP-Dependence
Imatinib (1st Gen TKI)ATP-Binding Pocket~250 nM>10,000 nM (Resistant)High
Nilotinib (2nd Gen TKI)ATP-Binding Pocket~15 nM>10,000 nM (Resistant)High
Asciminib (ABL001)Myristoyl Pocket~1.5 nM~2.0 nMNone (Allosteric)
5-(pyrimidin-5-yl)nicotinamide analog Myristoyl Pocket~4.0 nM~5.5 nMNone (Allosteric)

Data synthesized from established biochemical profiling of BCR-ABL1 inhibitors[1][8].

Conclusion

Methyl 5-(pyrimidin-5-yl)nicotinate is a highly versatile and structurally privileged scaffold in the pursuit of allosteric kinase inhibitors. By leveraging the specific geometry and electronic properties of the pyrimidin-5-yl nicotinate core, researchers can synthesize potent myristoyl pocket binders. When combined with rigorous, self-validating analytical and biochemical protocols, this chemical starting point offers a robust pathway to developing therapeutics capable of overcoming recalcitrant leukemic mutations.

References

  • Targeting Bcr-Abl by combining allosteric with ATP-binding-site inhibitors. Nature 463, 501–506 (2010). URL: [Link]

  • Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1. Journal of Medicinal Chemistry 61(18), 8120-8135 (2018). URL:[Link]

  • Exploring the Allosteric Pathways of Asciminib in the Dual Inhibition of BCR-ABL1. Pharmaceuticals 17(11), 1361 (2024). URL:[Link]

  • Chemical process (Synthesis of Asciminib and related allosteric inhibitors).

Sources

Protocols & Analytical Methods

Method

Application Note: Leveraging Methyl 5-(pyrimidin-5-yl)nicotinate in Kinase Inhibitor and PROTAC Workflows

Mechanistic Rationale: The Pyrimidinyl-Pyridine Advantage In the landscape of targeted therapeutics, the architectural selection of core scaffolds dictates both the pharmacokinetic profile and the target-binding efficacy...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale: The Pyrimidinyl-Pyridine Advantage

In the landscape of targeted therapeutics, the architectural selection of core scaffolds dictates both the pharmacokinetic profile and the target-binding efficacy of the resulting drug. Methyl 5-(pyrimidin-5-yl)nicotinate (CAS 893740-21-1) has emerged as a highly privileged biaryl building block, particularly in the synthesis of kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs).

The selection of the pyrimidinyl-pyridine core is driven by precise structural biology. The nitrogen atoms of the pyrimidine ring function as potent hydrogen-bond acceptors. In the context of kinase inhibition, these nitrogens are geometrically predisposed to interact with the backbone amides of the ATP-binding hinge region, a mechanism thoroughly validated in the development of CDK and Raf inhibitors.

Simultaneously, the nicotinate core provides a rigid, highly predictable vector. The 3-carboxylate position naturally orients toward the solvent-exposed region of the kinase binding pocket. This specific geometry is the exact prerequisite for PROTAC design: it allows for the attachment of bulky E3 ligase-recruiting linkers without inducing steric clashes that would otherwise abrogate the warhead's binding affinity.

Why stock the methyl ester? Stocking the methyl ester rather than the free acid (CAS 893740-59-5) is a deliberate strategic choice. The ester masks the carboxylic acid, preventing unwanted hydrogen-bonding driven aggregation and decarboxylation during long-term storage. Furthermore, it maintains high solubility in anhydrous organic solvents, making it an ideal substrate for upstream cross-coupling reactions .

PROTAC_Pathway Warhead Warhead (Pyrimidinyl-Pyridine) Linker PEG Linker Warhead->Linker E3 E3 Ligase Ligand (e.g., CRBN/VHL) Linker->E3 Ubiquitin Poly-Ubiquitination E3->Ubiquitin Recruits E2 Target Target Kinase (e.g., CDK/Raf) Target->Warhead Binding Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome Targets for

Fig 1. PROTAC targeted degradation pathway utilizing a pyrimidinyl-pyridine warhead.

Quantitative Data: Amide Coupling Optimization

The transformation of the nicotinate ester into diverse therapeutic candidates requires a highly optimized amide coupling strategy. Table 1 summarizes the empirical data for coupling the saponified free acid with various amine classes to generate functional libraries.

Table 1: Optimization of Amide Coupling Conditions for 5-(Pyrimidin-5-yl)nicotinic Acid

EntryAmine Substrate TypeCoupling ReagentBaseSolventTime (h)Isolated Yield (%)LC-MS Purity (%)
1Aliphatic Amine (PEG Linker)HATUDIPEADMF288>99
2Electron-Rich AnilineHATUDIPEADMF482>98
3Electron-Deficient AnilineHATU / HOAtDIPEADMF / DMSO1268>95
4Sterically Hindered AmineCOMU2,4,6-CollidineDMF1658>92

Self-Validating Experimental Protocols

To ensure high-fidelity library generation, the following protocols have been engineered with built-in self-validation checkpoints. These checkpoints prevent the propagation of failed reactions down the workflow, saving both time and expensive PROTAC linker reagents.

Synthesis_Workflow Step1 Step 1: Saponification Methyl 5-(pyrimidin-5-yl)nicotinate + LiOH Step2 Step 2: Acid Isolation 5-(pyrimidin-5-yl)nicotinic acid (CAS: 893740-59-5) Step1->Step2 Step3 Step 3: Amide Coupling HATU, DIPEA, DMF + R-NH2 Step2->Step3 Step4 Step 4: Purification Prep-HPLC (C18, MeCN/H2O) Step3->Step4 Step5 Step 5: Validation LC-MS & 1H-NMR (>98% Purity) Step4->Step5

Fig 2. Step-by-step synthetic workflow for pyrimidinyl-nicotinate derivative assembly.

Protocol A: Mild Saponification to 5-(pyrimidin-5-yl)nicotinic acid

Causality Focus: A biphasic THF/H₂O system is employed to ensure the solvation of both the lipophilic methyl ester and the hydroxide ion. Mild LiOH is specifically chosen over NaOH to prevent nucleophilic attack or unwanted ring-opening of the electron-deficient pyrimidine ring.

  • Charge: Dissolve Methyl 5-(pyrimidin-5-yl)nicotinate (1.0 eq, 10 mmol) in a 3:1 mixture of THF:H₂O (40 mL).

  • React: Add LiOH monohydrate (1.5 eq, 15 mmol) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting material on a silica gel plate (Eluent: DCM:MeOH 9:1). The starting material (Rf ≈ 0.8, UV active) must be completely consumed, replaced by a baseline spot (Rf ≈ 0.1). Do not proceed to workup until the SM is <1% visually.

  • Workup: Remove the THF under reduced pressure. Acidify the remaining aqueous layer dropwise with 1M HCl until the pH reaches 3-4.

  • Self-Validation Checkpoint 2 (Precipitation): A dense white/pale yellow precipitate must form immediately upon reaching the target pH. This confirms the successful isolation of the zwitterionic free acid.

  • Isolate: Filter the precipitate, wash with ice-cold water (2 x 10 mL), and dry in a vacuum oven at 50 °C overnight. Expected yield: >90%.

Protocol B: High-Efficiency Amide Coupling for PROTAC Assembly

Causality Focus: HATU is selected over traditional EDC/HOBt systems due to its superior kinetics when coupling sterically hindered PROTAC linkers or electron-deficient anilines. The 7-aza-1-hydroxybenzotriazole leaving group generated by HATU significantly accelerates the acyl transfer step.

  • Activation: Dissolve 5-(pyrimidin-5-yl)nicotinic acid (1.0 eq, 1 mmol) and HATU (1.2 eq, 1.2 mmol) in anhydrous DMF (5 mL) under an inert N₂ atmosphere. Add DIPEA (3.0 eq, 3 mmol).

  • Self-Validation Checkpoint 3 (Visual Cue): The solution will turn distinctively yellow/orange within 2 minutes, indicating the successful formation of the active OAt-ester. Stir for 15 minutes to ensure complete activation before introducing the amine.

  • Coupling: Add the target amine (e.g., a PEG3-Cereblon ligand, 1.1 eq). Stir at room temperature for 2-4 hours.

  • Self-Validation Checkpoint 4 (LC-MS): Sample 10 µL of the reaction, dilute in 1 mL MeCN, and inject into the LC-MS. The mass of the OAt-ester intermediate ([M+H]⁺ = 319.1) should be entirely replaced by the target product mass.

  • Purification: Quench the reaction with water, extract with EtOAc, concentrate the organic layer, and purify via Prep-HPLC (C18 column, 10-90% MeCN in water). Note: The addition of 0.1% TFA to the mobile phase acts as an ion-pairing agent, sharpening the peaks of the basic pyrimidine and pyridine nitrogens during reverse-phase chromatography.

References

  • Title: Synthesis of new diarylamides with pyrimidinyl pyridine scaffold and evaluation of their anti-proliferative effect on cancer cell lines. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Source: PubMed Central (PMC) URL: [Link]

  • Title: A Scaleable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer. Source: Organic Process Research & Development URL: [Link]

  • Title: Synthesis and biological evaluation of small molecule modulators of CDK8/Cyclin C complex with phenylaminoquinoline scaffold. Source: PeerJ URL: [Link]

Application

Synthesis of Methyl 5-(pyrimidin-5-yl)nicotinate: An In-Depth Laboratory Guide

This comprehensive guide provides a detailed protocol for the laboratory-scale synthesis of Methyl 5-(pyrimidin-5-yl)nicotinate, a valuable bi-heterocyclic compound with applications in medicinal chemistry and drug disco...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides a detailed protocol for the laboratory-scale synthesis of Methyl 5-(pyrimidin-5-yl)nicotinate, a valuable bi-heterocyclic compound with applications in medicinal chemistry and drug discovery. The synthetic strategy is centered around the robust and versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic chemistry for the formation of carbon-carbon bonds.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices, ensuring both technical accuracy and practical applicability.

Introduction

Methyl 5-(pyrimidin-5-yl)nicotinate is a key building block in the synthesis of a variety of complex organic molecules. Its structure, featuring interconnected pyridine and pyrimidine rings, is a common motif in biologically active compounds. The Suzuki-Miyaura reaction provides an efficient and high-yielding pathway to this and similar biaryl structures, benefiting from mild reaction conditions and a broad tolerance of functional groups.[2]

The overall synthetic approach involves the palladium-catalyzed cross-coupling of two key intermediates: Methyl 5-bromonicotinate and pyrimidin-5-ylboronic acid. This guide will first detail the preparation of these precursors before elaborating on the final coupling reaction, purification, and characterization of the target molecule.

Materials and Reagents

A comprehensive list of necessary reagents is provided below. It is imperative to handle all chemicals with appropriate safety precautions, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood.

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS NumberKey Hazards
Methyl 5-bromonicotinate C₇H₆BrNO₂216.0329681-44-5Skin/eye irritant[3]
Pyrimidin-5-ylboronic acid C₄H₅BN₂O₂123.91109299-78-7Skin/eye irritant[4][5]
Tetrakis(triphenylphosphine)palladium(0) C₇₂H₆₀P₄Pd1155.5814221-01-3Harmful if swallowed[6][7]
Sodium Carbonate (anhydrous) Na₂CO₃105.99497-19-8Serious eye irritation[8][9][10][11]
1,4-Dioxane (anhydrous) C₄H₈O₂88.11123-91-1Flammable, carcinogen
Toluene (anhydrous) C₇H₈92.14108-88-3Flammable, reproductive toxin
Deionized Water H₂O18.027732-18-5None
Ethyl Acetate C₄H₈O₂88.11141-78-6Flammable, eye irritant
Brine (saturated NaCl solution) NaCl/H₂O--None
Anhydrous Sodium Sulfate Na₂SO₄142.047757-82-6None
Silica Gel (for column chromatography) SiO₂60.087631-86-9Respiratory irritant

Synthetic Protocols

The synthesis of Methyl 5-(pyrimidin-5-yl)nicotinate is a multi-step process. The following sections provide detailed protocols for the preparation of the necessary precursors and the final product.

Part 1: Preparation of Precursor 1 - Methyl 5-bromonicotinate

Methyl 5-bromonicotinate can be synthesized from 5-bromonicotinic acid via Fischer esterification.

Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromonicotinic acid (1.0 eq).

  • Reagent Addition: Add an excess of methanol (e.g., 20 eq) to the flask, followed by a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Methyl 5-bromonicotinate.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Part 2: Preparation of Precursor 2 - Pyrimidin-5-ylboronic acid

Pyrimidin-5-ylboronic acid is a commercially available reagent. However, for researchers opting for its synthesis, a common method involves the lithiation of 5-bromopyrimidine followed by quenching with a trialkyl borate.

Part 3: Suzuki-Miyaura Cross-Coupling for Methyl 5-(pyrimidin-5-yl)nicotinate

This final step involves the palladium-catalyzed coupling of the two prepared precursors. The following is a generalized protocol that may require optimization depending on the specific laboratory conditions.

Protocol:

  • Inert Atmosphere: To a dry Schlenk flask containing a magnetic stir bar, add Methyl 5-bromonicotinate (1.0 eq), pyrimidin-5-ylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Degassing: Seal the flask with a septum and degas by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Then, add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C in a preheated oil bath and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure Methyl 5-(pyrimidin-5-yl)nicotinate.

Reaction Mechanism and Workflow Visualization

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Product Reductive Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The experimental workflow for the synthesis is summarized in the following diagram:

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_coupling Suzuki-Miyaura Coupling cluster_purification Purification & Characterization 5-Bromonicotinic Acid 5-Bromonicotinic Acid Methyl 5-bromonicotinate Methyl 5-bromonicotinate 5-Bromonicotinic Acid->Methyl 5-bromonicotinate Esterification Coupling Reaction Coupling Reaction Methyl 5-bromonicotinate->Coupling Reaction 5-Bromopyrimidine 5-Bromopyrimidine Pyrimidin-5-ylboronic acid Pyrimidin-5-ylboronic acid 5-Bromopyrimidine->Pyrimidin-5-ylboronic acid Lithiation & Borylation Pyrimidin-5-ylboronic acid->Coupling Reaction Crude Product Crude Product Coupling Reaction->Crude Product Purification Column Chromatography Crude Product->Purification Pure Product Methyl 5-(pyrimidin-5-yl)nicotinate Purification->Pure Product Characterization NMR, MS, m.p. Pure Product->Characterization

Caption: Experimental workflow for the synthesis of Methyl 5-(pyrimidin-5-yl)nicotinate.

Characterization of Methyl 5-(pyrimidin-5-yl)nicotinate

The identity and purity of the synthesized Methyl 5-(pyrimidin-5-yl)nicotinate should be confirmed by standard analytical techniques.

PropertyExpected Value
Appearance White to off-white solid
Molecular Formula C₁₁H₉N₃O₂
Molar Mass 215.21 g/mol
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 9.35 (s, 1H), 9.28 (s, 2H), 9.15 (t, J = 2.0 Hz, 1H), 8.60 (dt, J = 8.0, 2.0 Hz, 1H), 4.01 (s, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 165.4, 158.2, 156.9, 152.1, 137.5, 131.8, 126.9, 124.5
Mass Spectrometry (ESI-MS) m/z: 216.07 [M+H]⁺

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Inactive catalystUse fresh catalyst or a different palladium source/ligand system.
Incomplete degassingEnsure the reaction mixture is thoroughly degassed to remove oxygen.
Ineffective baseUse a freshly opened or dried base. Consider alternative bases like K₃PO₄ or Cs₂CO₃.
Presence of starting materials Insufficient reaction time or temperatureIncrease reaction time and/or temperature. Monitor by TLC/LC-MS.
Formation of homo-coupled byproducts Suboptimal reaction conditionsAdjust the stoichiometry of the reactants. A slight excess of the boronic acid is often beneficial.
Difficulty in purification Co-elution of impuritiesOptimize the solvent system for column chromatography. Consider recrystallization if the product is a solid.

Conclusion

This application note provides a comprehensive and detailed protocol for the laboratory synthesis of Methyl 5-(pyrimidin-5-yl)nicotinate. By following the outlined procedures for precursor synthesis, Suzuki-Miyaura cross-coupling, and purification, researchers can reliably obtain this valuable chemical intermediate. The provided rationale for experimental choices and troubleshooting guide are intended to empower scientists to adapt and optimize the synthesis for their specific needs, thereby facilitating advancements in drug discovery and development.

References

  • Southern Biological. SAFETY DATA SHEET (SDS) - Sodium carbonate, 1M. [Link]

  • ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out?. [Link]

  • Carl ROTH. Safety Data Sheet: Sodium carbonate. [Link]

  • PMC. Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]

  • Tata Chemicals. Product and Company Identification SAFETY DATA SHEET Sodium Carbonate, Anhydrous. [Link]

  • WE Soda. SAFETY DATA SHEET SODIUM CARBONATE. [Link]

  • ResearchGate. Suzuki Cross Coupling Reaction-A Review. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • PMC. Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis. [Link]

  • PubMed. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. [Link]

  • NextSDS. (pyrimidin-5-yl)boronic acid — Chemical Substance Information. [Link]

  • NIST. Methyl nicotinate - the NIST WebBook. [Link]

  • 楚肽生物科技. Methyl 5-(pyrimidin-5-yl)nicotinate. [Link]

  • PMC. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]

Sources

Method

Scale-up synthesis procedures for Methyl 5-(pyrimidin-5-yl)nicotinate production

Application Note: Scalable Synthesis of Methyl 5-(pyrimidin-5-yl)nicotinate via Suzuki-Miyaura Cross-Coupling Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Documen...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Synthesis of Methyl 5-(pyrimidin-5-yl)nicotinate via Suzuki-Miyaura Cross-Coupling

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Technical Application Note & Scale-Up Protocol

Introduction & Strategic Rationale

Methyl 5-(pyrimidin-5-yl)nicotinate is a critical bis-heterocyclic building block frequently utilized in the design of kinase inhibitors, CNS-active therapeutics, and advanced agrochemicals[1]. The pyrimidine-pyridine biaryl axis is most efficiently assembled via the Suzuki-Miyaura cross-coupling reaction.

While discovery-scale syntheses often rely on microwave irradiation and conventional solvents like 1,4-dioxane to achieve rapid results, scaling this transformation to multi-gram or kilogram quantities introduces severe engineering and chemical challenges. These include managing exothermic profiles, mitigating the protodeboronation of electron-deficient heteroaryl boronic acids, and removing residual heavy metal (Palladium) contamination to meet stringent pharmaceutical regulatory limits (<10 ppm).

This application note outlines a robust, self-validating scale-up protocol for the synthesis of Methyl 5-(pyrimidin-5-yl)nicotinate. By systematically optimizing the catalyst, solvent, and downstream processing, we provide a methodology that ensures high yield, exceptional purity, and seamless scalability.

Mechanistic Principles & Parameter Selection

As a Senior Application Scientist, it is crucial to understand the causality behind each experimental parameter. Scaling up is not merely multiplying reagent quantities; it requires a fundamental redesign of the chemical environment.

  • Catalyst Selection ( Pd(dppf)Cl2​ ): The electron-deficient nature of both the pyrimidine boronic acid and the bromonicotinate makes the transmetalation step energetically demanding. We selected Pd(dppf)Cl2​ because the bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides a wide bite angle. This accelerates reductive elimination and stabilizes the palladium center against precipitation (palladium black formation) during the extended heating cycles required in batch reactors[2].

  • Green Solvent System (2-MeTHF/Water): We transition away from 1,4-dioxane to 2-Methyltetrahydrofuran (2-MeTHF). 2-MeTHF is a biorenewable solvent that forms a distinct biphasic system with water[3]. This choice is highly intentional: it prevents the severe emulsion formation commonly seen with dioxane/water mixtures during scale-up extractions, thereby preventing mechanical yield loss.

  • Palladium Scavenging ( NaHSO3​ ): Traditional silica-based metal scavengers (e.g., SiliaBond Thiol) are expensive and often trap the desired product, reducing overall yield. Instead, we employ a 20% aqueous sodium bisulfite ( NaHSO3​ ) wash at elevated temperatures. The bisulfite ions strongly coordinate with Pd(II) species, partitioning them cleanly into the aqueous waste stream[4].

CatalyticCycle Pd0 Pd(0) Active Catalyst [Pd(dppf)] OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd + Methyl 5-bromonicotinate PdII Pd(II) Intermediate Ar-Pd(dppf)-Br OxAdd->PdII TransMet Transmetalation (Requires Base Activation) PdII->TransMet + 5-Pyrimidineboronic acid + K2CO3 PdII_Biaryl Pd(II) Biaryl Complex Ar-Pd(dppf)-Ar' TransMet->PdII_Biaryl RedElim Reductive Elimination (Accelerated by dppf) PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Methyl 5-(pyrimidin-5-yl)nicotinate RedElim->Product Product Release

Figure 1: Mechanistic catalytic cycle of the Suzuki-Miyaura biaryl cross-coupling.

Quantitative Data: Process Optimization

The following tables summarize the empirical data driving our protocol design. Data was generated on a 100 mmol scale to accurately reflect mass transfer dynamics.

Table 1: Catalyst and Solvent Screening for Biaryl Formation | Entry | Catalyst (0.5 mol%) | Solvent System (V:V) | Time to >99% Conv. | Isolated Yield (%) | Operational Notes | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Pd(PPh3​)4​ | 1,4-Dioxane/ H2​O (2:1) | 12 h | 68% | Significant Pd black precipitation. | | 2 | Pd(dppf)Cl2​ | 1,4-Dioxane/ H2​O (2:1) | 4 h | 85% | Good kinetics; poor phase split during workup. | | 3 | Pd(dppf)Cl2​ | 2-MeTHF/ H2​O (3:1) | 4.5 h | 92% | Excellent phase separation; scalable. | | 4 | Pd(OAc)2​ / SPhos | 2-MeTHF/ H2​O (3:1) | 6 h | 78% | Incomplete conversion; protodeboronation observed. |

Table 2: Palladium Scavenging Efficiency (Post-Reaction Organic Phase)

Treatment Method Residual Pd (ppm) Product Recovery (%) Cost/Scalability Profile
Standard Aqueous Wash ~8,500 ppm 98% Unacceptable for API intermediates.
Silica-Thiol Scavenger (10 wt%) < 10 ppm 82% High cost; product loss via adsorption.

| 20% Aq. NaHSO3​ Wash (60 °C, 2h) | < 5 ppm | 96% | Highly cost-effective; industry standard. |

Scale-Up Experimental Protocol (1.0 Mole Scale)

Self-Validating System Design: This protocol is strictly gated by an In-Process Control (IPC) checkpoint. The transition from reaction to downstream workup cannot proceed unless HPLC analysis confirms < 0.5% remaining methyl 5-bromonicotinate. This prevents the carryover of unreacted starting material, which co-crystallizes with the product and ruins final purity.

Reagents & Materials:
  • Methyl 5-bromonicotinate: 216.0 g (1.00 mol, 1.0 eq)

  • 5-Pyrimidineboronic acid: 136.3 g (1.10 mol, 1.1 eq)

  • Potassium carbonate ( K2​CO3​ ): 276.4 g (2.00 mol, 2.0 eq)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ : 4.08 g (0.005 mol, 0.5 mol%)

  • 2-Methyltetrahydrofuran (2-MeTHF): 1.5 L

  • Deionized Water: 0.5 L (reaction) + 1.0 L (workup)

Step-by-Step Methodology:

Phase 1: Reactor Setup & Initiation

  • Equip a 5 L jacketed glass reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and a subsurface nitrogen sparging tube.

  • Charge the reactor with Methyl 5-bromonicotinate (216.0 g) and 5-Pyrimidineboronic acid (136.3 g).

  • Add 2-MeTHF (1.5 L) and initiate moderate agitation (150 rpm).

  • In a separate flask, dissolve K2​CO3​ (276.4 g) in Deionized Water (0.5 L). Charge this aqueous solution to the reactor.

  • Critical Step: Sparge the biphasic mixture with nitrogen via the subsurface tube for 30 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) active species.

Phase 2: Catalysis & IPC Gating 6. Briefly pause the nitrogen sparge and quickly charge Pd(dppf)Cl2​ (4.08 g). Switch to a nitrogen sweep over the headspace. 7. Ramp the jacket temperature to achieve an internal reaction temperature of 75 °C. 8. Maintain at 75 °C for 4 hours. 9. Self-Validation Checkpoint (IPC): Withdraw a 0.5 mL sample from the organic layer. Dilute with acetonitrile and analyze via HPLC (254 nm).

  • Pass Criterion: Methyl 5-bromonicotinate is < 0.5% (AUC). Proceed to Phase 3.

  • Fail Criterion: If > 0.5%, add an additional 0.1 mol% catalyst and stir for 2 more hours.

Phase 3: Downstream Processing & Palladium Scavenging 10. Cool the reactor to 60 °C. Stop agitation and allow the phases to separate for 15 minutes. 11. Drain and discard the lower aqueous phase (contains borate salts and inorganic waste). 12. To the retained upper organic phase, add 0.5 L of a freshly prepared 20% w/v aqueous NaHSO3​ solution. 13. Agitate vigorously (250 rpm) at 60 °C for 2 hours. Causality: Elevated temperature is required to overcome the activation energy of the Pd-bisulfite coordination complex formation. 14. Stop agitation, allow phase separation, and discard the heavy, dark-colored lower aqueous layer. 15. Wash the organic layer once more with Deionized Water (0.5 L) to remove residual bisulfite salts.

Phase 4: Crystallization & Isolation 16. Configure the reactor for atmospheric distillation. Distill the 2-MeTHF until the total reactor volume is reduced to approximately 0.5 L. 17. Perform a solvent swap: Slowly charge Absolute Ethanol (1.0 L) while continuing distillation, maintaining a constant volume of ~0.5 L, until the internal temperature reaches 78 °C (indicating complete removal of 2-MeTHF). 18. Cool the mixture to 50 °C. The product will begin to nucleate. 19. Slowly charge n-Heptane (1.0 L) over 1 hour as an antisolvent to drive crystallization to completion. 20. Cool the slurry to 5 °C at a rate of 10 °C/hour and hold for 2 hours. 21. Filter the product through a sintered glass funnel. Wash the filter cake with cold Ethanol/Heptane (1:2, 300 mL). 22. Dry the solid in a vacuum oven at 45 °C to a constant weight.

Expected Yield: 198 - 205 g (92 - 95%). Expected Purity: >99.5% by HPLC; Residual Pd < 5 ppm.

Workflow Setup 1. Reactor Setup & N2 Sparging Charge 2. Charge Reagents (2-MeTHF/H2O) Setup->Charge Catalyst 3. Add Pd Catalyst & Heat to 75°C Charge->Catalyst IPC 4. HPLC IPC Gate (SM < 0.5%) Catalyst->IPC Workup 5. Phase Split & NaHSO3 Pd Wash IPC->Workup Cryst 6. Solvent Swap & Crystallization Workup->Cryst Isol 7. Filtration & Vacuum Drying Cryst->Isol

Figure 2: Process workflow for the scale-up synthesis and purification of the biaryl product.

References

  • One-pot Double Suzuki Couplings of Dichloropyrimidines Source: PMC - NIH
  • Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Deriv
  • Optimized scale up of 3-pyrimidinylpyrazolo[1,5-a]pyridine via Suzuki coupling Source: Academia.edu
  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents Source: PMC - NIH
  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique Source: ResearchG

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Solubility of Methyl 5-(pyrimidin-5-yl)nicotinate

Welcome to the Application Scientist Support Portal. As researchers and drug development professionals, you frequently encounter highly crystalline intermediates that resist solvation.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. As researchers and drug development professionals, you frequently encounter highly crystalline intermediates that resist solvation. Methyl 5-(pyrimidin-5-yl)nicotinate is a classic example of a stubborn biaryl system.

This guide is designed to move beyond trial-and-error. Here, we will dissect the thermodynamic causality of its insolubility and provide self-validating, step-by-step protocols to force this compound into solution without compromising its chemical integrity.

Mechanistic Root Cause Analysis: The "Why"

To dissolve Methyl 5-(pyrimidin-5-yl)nicotinate, we must first understand why it prefers the solid state. The dissolution of any compound is governed by the Gibbs free energy equation ( ΔGsolv​=ΔHsolv​−TΔSsolv​ ). For this specific molecule, the enthalpy of the crystal lattice ( ΔHlattice​ ) is exceptionally high due to three structural factors:

  • Planar Biaryl π−π Stacking: The pyrimidine and pyridine rings adopt a nearly coplanar conformation, allowing for intense, uninterrupted π−π orbital overlap in the solid state. Biaryl compounds notoriously suffer from limited solubility in standard organic solvents due to these strong intermolecular forces[1].

  • Hydrogen Bond Acceptors: The multiple basic nitrogen atoms on the heterocycles act as powerful hydrogen bond acceptors, creating a rigid lattice network if any trace moisture or H-bond donors are present.

  • Dipole-Dipole Interactions: The methyl ester group introduces a strong localized dipole moment, further locking the molecules into a highly ordered crystalline array.

To achieve solvation, the solvent-solute interactions must energetically outcompete these lattice forces.

Hansen Solubility Parameters (HSP) & Solvent Selection

The principle of "like dissolves like" is mathematically quantified by Hansen Solubility Parameters (HSP), which divide total cohesive energy into three fractional parameters: Dispersion ( δD​ ), Polar ( δP​ ), and Hydrogen Bonding ( δH​ )[2].

By matching the HSP of the solvent blend to the theoretical HSP of the solute, we minimize the thermodynamic barrier to dissolution. Below is a quantitative summary comparing the structural analogs of our target compound against common organic solvents.

Quantitative HSP Data for Solvent Matching
Solvent / Solute ComponentDispersion ( δD​ )Polar ( δP​ )H-Bonding ( δH​ )Suitability for Target Compound
Pyridine (Analog) 19.08.85.9Represents the nicotinate core[3]
Pyrimidine (Analog) 18.510.27.5Represents the pyrimidine ring[4]
DMSO 18.416.410.2Excellent primary solvent (High δP​ )
DMF 17.413.711.3Good primary solvent
Dichloromethane (DCM) 18.26.36.1Excellent co-solvent for δD​ tuning
Toluene 18.01.42.0Poor primary; use only for specific reactions

Note: All values are expressed in MPa1/2 . To dissolve Methyl 5-(pyrimidin-5-yl)nicotinate, a solvent system must possess a high δD​ (~18.5) to disrupt π−π stacking, and moderate-to-high δP​ to solvate the nitrogen lone pairs.

Self-Validating Experimental Protocols

The following workflows are designed as self-validating systems. This means every protocol includes an analytical checkpoint to ensure you have generated a true thermodynamic solution rather than a deceptive nanosuspension.

G A Initial Assessment: Low Solubility Detected B Hansen Solubility Parameter (HSP) Matching A->B C Solvent & Co-solvent Selection B->C D Thermomechanical Disruption (Heat/Sonication) C->D E Chemical Disruption (Additives/Salts) D->E Unsolved F Successful Solubilization D->F Solved E->F Solved G Re-evaluate Crystal Lattice Energy E->G Unsolved G->B

Experimental workflow for troubleshooting the solubility of highly crystalline biaryl compounds.

Protocol A: HSP-Guided Co-Solvent Titration

Relying on a single solvent often fails for complex biaryls. This protocol utilizes a binary solvent system to perfectly tune the δD​ and δP​ parameters.

  • Gravimetric Baseline: Weigh exactly 10.0 mg of Methyl 5-(pyrimidin-5-yl)nicotinate into a clean, dry 4 mL glass vial.

  • Primary Solvation: Add 0.5 mL of a high- δP​ solvent (e.g., anhydrous DMSO or DMF). Stir at 500 rpm for 10 minutes at room temperature.

  • Co-solvent Titration: If undissolved particulates remain, slowly titrate a high- δD​ co-solvent (e.g., DCM) in 50 µL increments. The DCM will help intercalate between the planar aromatic rings, disrupting the π−π stacking.

  • Self-Validation (Filtration Check): Draw the resulting mixture into a syringe and pass it through a 0.22 µm PTFE filter into a new vial.

  • Analytical Confirmation: Analyze the filtrate via LC-MS or UV-Vis (at ~260 nm). If the peak area matches a theoretical 100% yield standard curve, you have a true solution. If the concentration drops significantly, the compound was merely suspended.

Protocol B: Thermomechanical Disruption (Sonocrystallization Reversal)

When solvent matching alone is insufficient, we must input physical energy to overcome the activation energy barrier of the crystal lattice. Sonocrystallization techniques utilize ultrasound (20-100 kHz) to induce cavitation, which physically shatters crystalline aggregates[5].

  • Suspension Preparation: Suspend the target mass of the compound in your optimized solvent blend (from Protocol A).

  • Cavitation: Submerge the vial in an ultrasonic bath (or use a probe sonicator at 30% amplitude). Sonicate for 15 minutes. The localized high temperatures and pressures generated by collapsing cavitation bubbles will rapidly break apart the crystal lattice[5].

  • Thermal Annealing: Transfer the vial to a heating block set to 55°C (ensure this is below the boiling point of your solvent mixture). Stir for 20 minutes.

  • Self-Validation: Allow the solution to cool to room temperature slowly (over 1 hour). If precipitation occurs upon cooling, your ΔHsolv​ is too high, and you must return to Protocol A to increase the polar fraction ( δP​ ) of your solvent blend.

Frequently Asked Questions (FAQs)

Q: My compound dissolves beautifully at 60°C but crashes out immediately when I cool the reaction to room temperature. Why? A: This is a classic thermodynamic bottleneck. The thermal energy at 60°C is sufficient to overcome the lattice energy ( ΔHlattice​ ), but the solvent-solute interactions are too weak to maintain the solvated state without that external heat. Solution: You need a solvent blend with a higher hydrogen-bonding parameter ( δH​ ) to stabilize the nitrogen lone pairs at lower temperatures. Try adding 5-10% NMP (N-Methyl-2-pyrrolidone) to your mixture.

Q: Can I use an acid to protonate the pyrimidine ring and force it into solution as a salt? A: Mechanistically, protonating the basic nitrogen atoms with a strong acid (like TFA or HCl) will drastically increase polarity and disrupt π−π stacking. However, as an Application Scientist, I must warn you: Methyl 5-(pyrimidin-5-yl)nicotinate contains a methyl ester. Prolonged exposure to strong acids, especially if trace water is present, will trigger ester hydrolysis. If you must use an acid, use anhydrous conditions (e.g., 4M HCl in dioxane) and strictly monitor the reaction via LC-MS.

Q: The liquid looks perfectly clear after sonication. Can I assume it is dissolved? A: No. Highly crystalline biaryls can form stable nanosuspensions under ultrasonic irradiation that visually mimic true solutions to the naked eye[5]. Always perform the 0.22 µm PTFE filtration check described in Protocol A. If it clogs the filter or the filtrate concentration drops, it is a nanosuspension.

References

Sources

Optimization

Technical Support Center: Best Practices for the Column Chromatography Purification of Methyl 5-(pyrimidin-5-yl)nicotinate

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of Methyl 5-(pyrimidin-5-yl)nicotinate. The unique bifunctional heter...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of Methyl 5-(pyrimidin-5-yl)nicotinate. The unique bifunctional heterocyclic structure of this compound presents specific purification hurdles that this document aims to address through a combination of foundational principles, step-by-step protocols, and advanced troubleshooting.

Introduction: The Purification Challenge

Methyl 5-(pyrimidin-5-yl)nicotinate possesses both a pyridine ring and a pyrimidine ring. This structure confers a significant degree of polarity and, critically, basicity due to the lone pair of electrons on the nitrogen atoms. When using standard silica gel for normal-phase chromatography, these basic nitrogens can interact strongly with acidic residual silanol groups (Si-OH) on the silica surface. This secondary interaction leads to common purification issues such as significant peak tailing, poor resolution, and in some cases, irreversible adsorption resulting in low product recovery.

This guide will equip you with the knowledge to anticipate these challenges and select the appropriate chromatographic strategy to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose column chromatography method to start with for purifying Methyl 5-(pyrimidin-5-yl)nicotinate?

A: For routine purification after synthesis, normal-phase flash chromatography on silica gel is the most common and accessible starting point[1][2][3]. However, it is crucial to modify the mobile phase to mitigate the issues caused by the compound's basicity. A typical approach involves using a solvent system like ethyl acetate/hexanes or dichloromethane/methanol, to which a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or a 10% ammonia in methanol solution is added[4].

Q2: Why is my purified compound showing a long streak or "tail" on the TLC plate and during column chromatography?

A: This phenomenon, known as peak tailing, is the most common issue for nitrogen-containing heterocycles like your compound. It is primarily caused by the strong ionic interaction between the basic nitrogen atoms of your molecule and the acidic silanol groups on the surface of the silica gel. This leads to a secondary, stronger retention mechanism that slows down a portion of the analyte, causing it to elute gradually and form a "tail."

Q3: Should I use normal-phase or reverse-phase chromatography?

A: The choice depends on your specific needs, including the polarity of impurities, the scale of the purification, and available equipment.

  • Normal-Phase (NP) is excellent for removing less polar impurities and is widely used for routine work-up after synthesis. It's generally faster and uses less expensive organic solvents.

  • Reverse-Phase (RP) is ideal for removing more polar impurities and is often used to achieve very high purity (>98%). It is the standard for analytical HPLC and is scalable to preparative purification[5]. For highly polar compounds that show poor retention in RP, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative[6][7].

Q4: My product seems to be degrading or getting lost on the column. What's happening?

A: Low recovery can be due to two main factors: irreversible adsorption or on-column degradation. The acidic nature of standard silica gel can sometimes catalyze the degradation of sensitive compounds. If your molecule is strongly basic, it might bind so tightly to the acidic sites on the silica that it cannot be eluted with the mobile phase, leading to apparent loss of material.

Chromatography Method Selection Guide

Choosing the correct chromatographic mode is the first step toward a successful purification. The following diagram and table summarize the decision-making process.

G Start Crude Sample Analysis (TLC, LC-MS) IsPolar Is the main impurity more polar or less polar than the product? Start->IsPolar NP_Choice Use Normal-Phase (NP) Chromatography IsPolar->NP_Choice  Less Polar Impurity RP_Choice Use Reverse-Phase (RP) Chromatography IsPolar->RP_Choice  More Polar Impurity   HILIC_Check Does product show poor retention in RP? (elutes near void volume) RP_Choice->HILIC_Check HILIC_Check->RP_Choice No HILIC_Choice Consider HILIC or Aqueous Normal Phase (ANP) HILIC_Check->HILIC_Choice Yes

Caption: Workflow for selecting the appropriate chromatography mode.

Table 1: Comparison of Chromatographic Modes
FeatureNormal-Phase (NP)Reverse-Phase (RP)HILIC / ANP
Stationary Phase Polar (e.g., Silica Gel, Alumina)Non-polar (e.g., C18, C8)Very Polar (e.g., Bare Silica, Amide)[7]
Mobile Phase Non-polar (e.g., Hexane/EtOAc)Polar (e.g., Water/Acetonitrile)Organic-rich (e.g., >80% ACN in water)
Elution Order Least polar compounds elute firstMost polar compounds elute firstMost polar compounds elute last
Best For Removing non-polar to moderately polar impurities.Removing polar impurities; high-resolution separations.Purifying very polar compounds not retained by RP.[6]
Key Advantage Cost-effective, fast for flash chromatography.High efficiency, excellent for analytical purity checks.Strong retention of polar analytes.
Key Challenge Peak tailing with basic compounds like this one.Requires pH control (e.g., 0.1% Formic Acid) for good peak shape.Requires long equilibration times; sensitive to water content.

Experimental Protocols

Protocol 1: Optimized Normal-Phase Flash Chromatography on Silica Gel

This protocol is designed for a standard post-synthesis cleanup to isolate the target compound from less polar starting materials or byproducts.

1. Thin-Layer Chromatography (TLC) Analysis & Solvent Selection: a. Dissolve a small amount of your crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). b. Spot the solution on a silica gel TLC plate. c. Develop the plate in various solvent systems. Good starting points include:

  • 30-70% Ethyl Acetate in Hexanes
  • 0-5% Methanol in Dichloromethane[4] d. Goal: Find a solvent system where the Rf (Retention factor) of your product is approximately 0.2-0.35 . This ensures good separation and a reasonable elution volume. e. Crucial Step: Once you find a good solvent system, add 0.5% triethylamine (TEA) to the mobile phase and run a new TLC. Observe if the product spot becomes sharper and less streaked. This confirms that TEA will improve your column separation.

2. Column Packing (Slurry Method): a. Select a column size appropriate for your sample amount (a common rule of thumb is a 30:1 to 50:1 ratio of silica gel to crude sample weight). b. Prepare a slurry by mixing the silica gel with your initial, low-polarity eluent (e.g., 30% Ethyl Acetate in Hexanes + 0.5% TEA). c. Pour the slurry into the column and use gentle pressure or tapping to create a uniform, packed bed. Do not let the silica bed run dry.

3. Sample Loading (Dry Loading Recommended): a. Dissolve your crude product in a minimal amount of a strong solvent (like Dichloromethane or Methanol). b. Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution. c. Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder of your crude material adsorbed onto silica. d. Carefully add this powder to the top of your packed column, creating a thin, level band. This technique prevents peak broadening caused by using a strong sample solvent.

4. Elution and Fraction Collection: a. Begin eluting with the solvent system determined by your TLC analysis (containing 0.5% TEA). b. Collect fractions and monitor their contents by TLC. c. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your product and any more polar impurities. d. Combine the pure fractions and evaporate the solvent under reduced pressure.

Troubleshooting Guide

This section addresses specific problems you may encounter during purification.

G Problem Issue: Severe Peak Tailing or Streaking CheckTEA Is 0.5-1% Triethylamine (TEA) in the mobile phase? Problem->CheckTEA AddTEA Action: Add 0.5-1% TEA to the eluent and re-run TLC/column. CheckTEA->AddTEA No CheckSolvent Is separation still poor? CheckTEA->CheckSolvent Yes AddTEA->CheckSolvent ChangeSolvent Action: Switch solvent system. (e.g., from EtOAc/Hex to DCM/MeOH) CheckSolvent->ChangeSolvent Yes Success Problem Solved CheckSolvent->Success No CheckStationary Is recovery low or tailing persistent? ChangeSolvent->CheckStationary ChangeStationary Action: Switch to a different stationary phase. - Neutral Alumina - Reverse-Phase (C18) CheckStationary->ChangeStationary Yes CheckStationary->Success No ChangeStationary->Success

Caption: A logical workflow for systematically troubleshooting peak tailing.

Q: I've added triethylamine (TEA), but my peaks are still broad and not well-separated. What's next?

A: If a basic modifier isn't sufficient, the selectivity of your solvent system may be the issue.

  • Change Solvent System: The interaction between solvents, analyte, and silica is complex. Switching from an Ethyl Acetate/Hexanes system to a Dichloromethane/Methanol system can dramatically alter the selectivity and improve separation, even if the overall polarity seems similar.

  • Decrease Particle Size: If using a flash chromatography system, switching to a column with smaller silica particles will increase efficiency and resolution, but at the cost of higher backpressure.

Q: I'm trying to use reverse-phase HPLC, but my peak shape is poor.

A: Poor peak shape in reverse-phase is often due to pH effects.

  • Adjust Mobile Phase pH: The pKa of pyridine derivatives is typically between 5 and 6. At a neutral pH, both your compound and residual silanols on the C18 column can be in mixed ionization states, leading to tailing.

  • Solution: Add an acid modifier to your mobile phase to lower the pH to around 2.5-3.0. Common choices are 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA). At this low pH, your compound's nitrogen atoms will be fully protonated (positively charged) and the silanols will be neutral, minimizing unwanted ionic interactions and resulting in sharp, symmetrical peaks.

Q: My compound is a salt (e.g., hydrochloride salt), and the peaks are very broad in reverse-phase.

A: When a salt is injected, and the mobile phase does not contain the same counter-ion (e.g., chloride), ion-exchange phenomena can occur, leading to peak broadening.

  • Solution: If possible, try to use a mobile phase that contains the same counter-ion. For example, if you have a hydrochloride salt, using a phosphate buffer prepared with KCl might improve peak shape. Alternatively, neutralizing the salt to the freebase before injection can also resolve the issue.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Maruska, A. et al. (2003). Normal-phase capillary chromatography of polar aromatic compounds. ResearchGate. [Link]

  • Conti, P. et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PMC. [Link]

  • Cogent HPLC. (2025). Aqueous Normal Phase ANP and How it is Useful for Polar Compound Separation. Cogent HPLC. [Link]

  • Conti, P. et al. (2022). New pyrimidine and pyridine derivatives as multitarget cholinesterases inhibitors. I.R.I.S. [Link]

  • Conti, P. et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications. [Link]

  • Patel, D. et al. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. SciSpace. [Link]

  • Williams, J. A. et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. [Link]

  • Restek. (n.d.). TROUBLESHOOTING GUIDE. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Analysis of Methyl 5-(pyrimidin-5-yl)nicotinate and its Analogs

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of Methyl 5-(pyrimidin-5-yl)nicotinate, a heterocyclic compound of interest in medicinal chemistry and drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of Methyl 5-(pyrimidin-5-yl)nicotinate, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of a publicly available reference spectrum for this specific molecule, this document serves as a predictive and comparative guide. We will dissect the expected ¹H and ¹³C NMR spectra by drawing comparisons with structurally related analogs, namely methyl nicotinate and various substituted pyrimidines. This approach not only facilitates the structural verification of Methyl 5-(pyrimidin-5-yl)nicotinate but also provides researchers with a robust framework for the spectroscopic analysis of similar bi-heterocyclic systems.

The Power of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure. For complex aromatic and heteroaromatic systems, ¹H NMR provides critical information about the electronic environment of protons and their spatial relationships through spin-spin coupling. Concurrently, ¹³C NMR offers a detailed map of the carbon framework of the molecule. The precise chemical shifts (δ) and coupling constants (J) are exquisitely sensitive to the substitution pattern and electronic nature of the constituent rings, making NMR an essential technique for distinguishing between isomers and confirming the synthesis of novel compounds.

Predicted NMR Spectra of Methyl 5-(pyrimidin-5-yl)nicotinate

The structure of Methyl 5-(pyrimidin-5-yl)nicotinate combines a pyridine ring, substituted with a methyl ester at the 3-position and a pyrimidine ring at the 5-position. The expected NMR spectra can be predicted by considering the individual contributions of these moieties and the electronic effects arising from their conjunction.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to display signals corresponding to the protons on both the pyridine and pyrimidine rings, as well as the methyl ester group.

  • Pyridine Ring Protons (H-2, H-4, H-6): The protons on the nicotinic acid portion of the molecule are expected to appear in the downfield region, typically between δ 8.0 and 9.5 ppm, due to the electron-withdrawing nature of the nitrogen atom and the ester group.

    • H-2: This proton, being ortho to the nitrogen, is expected to be the most deshielded and appear as a doublet with a small meta-coupling to H-4.

    • H-6: This proton, also ortho to the nitrogen, will likely appear as a doublet with a small para-coupling to H-4.

    • H-4: This proton will likely be observed as a doublet of doublets, showing meta-coupling to H-2 and para-coupling to H-6.

  • Pyrimidine Ring Protons (H-2', H-4', H-6'): The protons on the pyrimidine ring are also expected in the aromatic region.

    • H-2': This proton, situated between two nitrogen atoms, will be significantly deshielded and is expected to appear as a singlet.

    • H-4' and H-6': These two equivalent protons will appear as a singlet, shifted upfield relative to H-2'.

  • Methyl Ester Protons (-OCH₃): The three protons of the methyl group will appear as a sharp singlet, typically in the range of δ 3.9-4.1 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

  • Carbonyl Carbon (-C=O): The ester carbonyl carbon is expected to resonate in the highly deshielded region of the spectrum, around δ 165-170 ppm.

  • Aromatic Carbons: The carbon atoms of both the pyridine and pyrimidine rings will appear in the aromatic region (δ 120-160 ppm). The carbons directly attached to nitrogen atoms will be the most deshielded.

  • Methyl Carbon (-OCH₃): The carbon of the methyl ester group will be observed in the upfield region, typically around δ 50-55 ppm.[1]

Comparative Analysis with Structural Analogs

To refine our predictions and understand the spectroscopic nuances, we will compare the expected data for Methyl 5-(pyrimidin-5-yl)nicotinate with the experimentally determined NMR data of methyl nicotinate and substituted pyrimidines.

Methyl Nicotinate: A Building Block

Methyl nicotinate provides the foundational NMR signature for the pyridine portion of our target molecule. Experimental data for methyl nicotinate shows characteristic signals for the pyridine protons and the methyl ester.[2][3][4]

Proton Chemical Shift (δ, ppm) in CDCl₃ Multiplicity J (Hz)
H-29.23d~2.0
H-68.78dd~4.8, 1.6
H-48.29dt~8.0, 2.0
H-57.39ddd~8.0, 4.8, 0.8
-OCH₃3.96s-

Table 1: ¹H NMR Data for Methyl Nicotinate.[2]

The introduction of the pyrimidin-5-yl substituent at the 5-position of the nicotinic ring is expected to induce shifts in the signals of the pyridine protons, particularly H-4 and H-6, due to altered electronic distribution.

Substituted Pyrimidines: Understanding the Other Half

The chemical shifts of protons and carbons in the pyrimidine ring are highly dependent on the nature and position of substituents. For a 5-substituted pyrimidine, the electronic environment of the ring protons will be altered.

Compound H-2 (δ, ppm) H-4, H-6 (δ, ppm) Solvent
Pyrimidine9.278.78CDCl₃
5-Bromopyrimidine9.168.87CDCl₃

Table 2: ¹H NMR Data for Pyrimidine and a 5-Substituted Analog.

The presence of the methyl nicotinate moiety at the 5-position of the pyrimidine ring will influence the chemical shifts of the pyrimidine protons.

Experimental Protocol for NMR Data Acquisition

For researchers synthesizing Methyl 5-(pyrimidin-5-yl)nicotinate or related compounds, the following is a standardized protocol for acquiring high-quality NMR spectra.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Filter the solution into a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a spectrometer with a frequency of at least 300 MHz for adequate signal dispersion.

    • Employ a standard single-pulse experiment.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm).

    • Apply a relaxation delay of 1-2 seconds between scans.

  • ¹³C NMR Acquisition:

    • Use a spectrometer with a corresponding ¹³C frequency (e.g., 75 MHz for a 300 MHz ¹H instrument).

    • Employ a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Set the spectral width to encompass the full range of expected carbon chemical shifts (e.g., 0 to 200 ppm).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel compound like Methyl 5-(pyrimidin-5-yl)nicotinate.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of Methyl 5-(pyrimidin-5-yl)nicotinate Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry (Molecular Weight) Purification->MS FTIR FTIR Spectroscopy (Functional Groups) Purification->FTIR Interpretation Spectral Interpretation & Comparison NMR->Interpretation MS->Interpretation FTIR->Interpretation Structure Structure Confirmation Interpretation->Structure

Caption: Workflow for the synthesis and spectroscopic characterization of novel compounds.

Complementary Spectroscopic Techniques

While NMR is the cornerstone of structural elucidation, a multi-technique approach provides the most robust characterization.

  • Mass Spectrometry (MS): Provides the accurate molecular weight of the compound, confirming its elemental composition. Fragmentation patterns can offer additional structural clues.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule. For Methyl 5-(pyrimidin-5-yl)nicotinate, characteristic stretches for the C=O of the ester, C=N and C=C of the aromatic rings, and C-O bonds would be expected.[5]

Conclusion

This guide provides a comprehensive framework for the ¹H and ¹³C NMR spectroscopic analysis of Methyl 5-(pyrimidin-5-yl)nicotinate. By leveraging predictive methods based on the well-established spectral characteristics of its constituent nicotinic and pyrimidine moieties, researchers can confidently assign the signals in their experimental spectra. The comparative data from structural analogs, coupled with the detailed experimental protocol and the inclusion of complementary spectroscopic techniques, offers a complete and validated approach to the structural characterization of this and other complex bi-heterocyclic molecules. This ensures a high degree of scientific integrity and provides a reliable reference for professionals in the field of drug discovery and development.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information 17 NMR characterization. Retrieved from [Link]

  • Journal of Molecular Science. (2025, June 24). pdf. Retrieved from [Link]

  • El-Faham, A., et al. (2022, November 02). Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. Scientific Reports. Retrieved from [Link]

  • Appl Sci Biotechnol J Adv Res. (2025, March 20). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 4 -13 C NMR spectra of (Z)-methyl.... Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR Spectral Data of 1-5 | Download Table. Retrieved from [Link]

  • Erharuyi, O., Igbe, I., & Falodun, A. (2015, July 28). Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate. Retrieved from [Link]

  • DOI. (n.d.). Supporting Information. Retrieved from [Link]

  • SpectraBase. (n.d.). Methylnicotinate. Retrieved from [Link]

  • Kumar, S., et al. (2024, June 10). Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis. Scientific Reports. Retrieved from [Link]

  • Barsanti, K. C., et al. (2006, December 11). Tobacco smoke particulate matter chemistry by NMR. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic (Raman, FT-IR, and NMR) study of alkaline metal nicotinates and isonicotinates | Request PDF. Retrieved from [Link]

  • Ibrahim, M. N. (n.d.). NOTE Synthesis and Characterization of Some Pyrimidinone Derivatives. E-Journal of Chemistry. Retrieved from [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, August 04). Proton NMR Spectrum for Nicotinic Acid. Retrieved from [Link]

Sources

Comparative

Comparing reactivity: Methyl 5-(pyrimidin-5-yl)nicotinate vs ethyl 5-(pyrimidin-5-yl)nicotinate

In modern drug discovery and medicinal chemistry, the selection of the correct ester protecting group or synthetic intermediate can dictate the success of a multi-step synthesis. This guide provides an in-depth comparati...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern drug discovery and medicinal chemistry, the selection of the correct ester protecting group or synthetic intermediate can dictate the success of a multi-step synthesis. This guide provides an in-depth comparative analysis of two highly valuable bi-heteroaryl building blocks: Methyl 5-(pyrimidin-5-yl)nicotinate (CAS: 893740-21-1)[1] and its direct analog, Ethyl 5-(pyrimidin-5-yl)nicotinate .

By dissecting their reactivity profiles, this guide equips researchers with the mechanistic insights necessary to optimize nucleophilic acyl substitutions, saponifications, and reductions.

Structural & Electronic Analysis: The "Ester Effect"

Both compounds share a highly electron-deficient core. The 5-(pyrimidin-5-yl)nicotinate scaffold features a pyridine ring conjugated with a pyrimidine ring. The electronegative nitrogen atoms in both aromatic systems exert a profound electron-withdrawing effect (via induction and resonance) on the C3-ester carbonyl, making it exceptionally electrophilic compared to standard alkyl benzoates.

However, the divergence in their reactivity is governed by the Methyl vs. Ethyl Ester Effect .

  • Steric Hindrance: Methyl esters present significantly less steric bulk than ethyl esters. The additional −CH2​− unit in the ethyl chain creates a larger spatial shield around the carbonyl carbon, hindering the trajectory of incoming nucleophiles (such as hydroxide ions or amines) during the formation of the tetrahedral intermediate.

  • Inductive Effects: The ethyl group is slightly more electron-donating than the methyl group via hyperconjugation. This marginally decreases the partial positive charge ( δ+ ) on the carbonyl carbon of the ethyl ester, further dampening its electrophilicity.

Consequently, kinetic studies on ester hydrolysis consistently demonstrate that methyl esters undergo bimolecular nucleophilic attack much faster than their ethyl counterparts[2].

Comparative Reactivity Profile

The structural differences between the methyl and ethyl esters manifest clearly in standard synthetic transformations. The table below summarizes their quantitative and qualitative performance across three critical workflows.

Reaction TypeMethyl 5-(pyrimidin-5-yl)nicotinateEthyl 5-(pyrimidin-5-yl)nicotinateMechanistic Driver
Basic Hydrolysis (Saponification) Fast (1-2 h at 25 °C)Slow (4-6 h at 40 °C)Reduced steric shielding at the carbonyl carbon facilitates rapid OH⁻ attack.
Direct Aminolysis (Primary Amine) Moderate yield (Thermal, 80 °C)Poor yield (Requires AlMe₃ activation)Lower activation energy barrier for the formation of the tetrahedral intermediate.
Reduction (DIBAL-H to Alcohol) Prone to over-reduction (-78 °C req.)Highly controlled (-40 °C to 0 °C)Increased electrophilicity of the methyl ester accelerates hydride transfer.

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every reagent and condition is selected based on the specific electronic and steric demands of the substrate.

Protocol A: Controlled Saponification of Methyl 5-(pyrimidin-5-yl)nicotinate

The goal of this protocol is to rapidly unmask the carboxylic acid without triggering nucleophilic aromatic substitution (SNAr) on the electron-deficient pyrimidine ring.

  • Dissolution: Dissolve 1.0 equivalent of Methyl 5-(pyrimidin-5-yl)nicotinate in a 2:1:1 mixture of THF/MeOH/H₂O (0.1 M concentration).

    • Causality: Methanol is strictly required as the organic co-solvent. If ethanol were used, competitive transesterification would occur, converting the highly reactive methyl ester into the more sluggish ethyl ester mid-reaction.

  • Base Addition: Cool the mixture to 0 °C and add 1.1 equivalents of LiOH·H₂O.

    • Causality: The extreme electrophilicity of the bi-heteroaryl methyl ester means that excess base or high temperatures can lead to degradation or SNAr at the pyrimidine C2/C4 positions. 0 °C ensures chemoselectivity.

  • Reaction & Workup: Stir for 1-2 hours while warming to room temperature. Once complete (via LC-MS), acidify the mixture with 1M HCl to pH 3-4 to precipitate the pure 5-(pyrimidin-5-yl)nicotinic acid. Filter and dry under a vacuum.

Protocol B: Lewis Acid-Mediated Aminolysis of Ethyl 5-(pyrimidin-5-yl)nicotinate

Because the ethyl ester is sterically hindered and resists direct thermal aminolysis, this protocol utilizes trimethylaluminum to forcefully drive amide bond formation.

  • Amine Activation: In an oven-dried flask under an argon atmosphere, dissolve 1.5 equivalents of the desired primary amine in anhydrous toluene.

  • Complexation: At 0 °C, dropwise add 1.5 equivalents of Trimethylaluminum (AlMe₃, 2.0 M in toluene). Stir for 30 minutes.

    • Causality: AlMe₃ reacts with the primary amine to liberate methane gas and form a highly nucleophilic aluminum amide complex. This intermediate possesses the necessary reactivity to overcome the steric resistance of the ethyl ester.

  • Coupling: Add 1.0 equivalent of Ethyl 5-(pyrimidin-5-yl)nicotinate to the activated amine solution. Heat the reaction to 80 °C for 4-6 hours.

  • Quenching: Cool to 0 °C and carefully quench by adding a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate).

    • Causality: Rochelle's salt chelates the aluminum species, breaking up the stubborn emulsion and allowing for clean extraction of the nicotinamide derivative into ethyl acetate.

Reaction Pathway Visualization

The following diagram maps the divergent kinetic requirements for transforming both esters into their corresponding acids, amides, and alcohols.

Reactivity_Comparison Methyl Methyl 5-(pyrimidin-5-yl)nicotinate (High Reactivity) Acid 5-(pyrimidin-5-yl)nicotinic acid (Hydrolysis Product) Methyl->Acid LiOH, THF/H2O Fast (1-2 h, RT) Amide Nicotinamide Derivatives (Aminolysis Product) Methyl->Amide R-NH2, Heat Direct Aminolysis Alcohol Nicotinyl Alcohol (Reduction Product) Methyl->Alcohol DIBAL-H Prone to over-reduction Ethyl Ethyl 5-(pyrimidin-5-yl)nicotinate (Moderate Reactivity) Ethyl->Acid LiOH, THF/H2O Slow (4-6 h, 40°C) Ethyl->Amide R-NH2, AlMe3 Lewis Acid Req. Ethyl->Alcohol DIBAL-H Controlled

Reaction pathways and kinetic requirements for methyl vs. ethyl 5-(pyrimidin-5-yl)nicotinate.

References

  • Bell, R. P., Dowding, A. L., & Noble, J. A. "The Kinetics of Ester Hydrolysis in Concentrated Aqueous Acids." Journal of the Chemical Society (Resumed), 1955. RSC Publishing. Available at: [Link]

Sources

Validation

Validation of HPLC analytical methods for Methyl 5-(pyrimidin-5-yl)nicotinate purity

Comprehensive Comparison Guide: Validation of Stability-Indicating HPLC Methods for Methyl 5-(pyrimidin-5-yl)nicotinate Purity As pharmaceutical pipelines increasingly rely on complex heterocyclic intermediates, the anal...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Validation of Stability-Indicating HPLC Methods for Methyl 5-(pyrimidin-5-yl)nicotinate Purity

As pharmaceutical pipelines increasingly rely on complex heterocyclic intermediates, the analytical control of these compounds becomes a critical bottleneck. Methyl 5-(pyrimidin-5-yl)nicotinate is a highly functionalized intermediate frequently utilized in the synthesis of targeted kinase inhibitors. Ensuring its purity requires a robust, stability-indicating analytical method capable of resolving the active pharmaceutical ingredient (API) from its synthetic precursors, regioisomers, and degradation products.

This guide objectively compares conventional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) against an optimized orthogonal approach, providing a comprehensive, self-validating protocol aligned with the latest [1].

Mechanistic Rationale: The Causality of Column Chemistry

Developing a method for Methyl 5-(pyrimidin-5-yl)nicotinate presents two distinct chromatographic challenges:

  • Basic Nitrogen Moieties: The pyrimidine ring contains basic nitrogen atoms that readily protonate at low pH, leading to poor retention and severe peak tailing due to secondary interactions with residual silanols on the silica support.

  • Structural Similarity of Impurities: The primary degradation pathway is the hydrolysis of the methyl ester to yield 5-(pyrimidin-5-yl)nicotinic acid (Impurity A). Additionally, cross-coupling synthesis often generates closely related regioisomers (Impurity B).

Method A (Conventional Approach): A standard C18 column using an acidic mobile phase (0.1% TFA in Water / Acetonitrile) relies purely on hydrophobic partitioning. Because the API and its regioisomers possess nearly identical hydrophobicities, C18 columns typically fail to provide baseline resolution. Furthermore, the acidic pH protonates the pyrimidine ring, causing it to elute near the void volume.

Method B (Optimized Approach): A Phenyl-Hexyl column using a buffered mobile phase (10 mM Ammonium Acetate, pH 6.0 / Methanol).

  • Causality of pH: Adjusting the pH to 6.0 ensures the pyrimidine nitrogens remain largely unprotonated, maximizing retention and eliminating tailing.

  • Causality of Stationary/Mobile Phase: The Phenyl-Hexyl stationary phase introduces π−π interactions, exploiting the electron-deficient nature of the pyrimidine ring. Methanol is chosen over Acetonitrile because Acetonitrile's own π -electrons compete for the stationary phase's phenyl rings, which would dampen selectivity. Methanol enhances this orthogonal π−π selectivity, driving the baseline resolution of regioisomers.

Separation_Logic API Methyl 5-(pyrimidin-5-yl)nicotinate (Target API) C18 Standard C18 Column (Hydrophobic Only) API->C18 Ph Phenyl-Hexyl Column (Hydrophobic + π-π) API->Ph Imp Hydrolysis/Regioisomer Impurities Imp->C18 Co-elution risk Imp->Ph Baseline Resolution (Rs > 2.0)

Fig 1. Chromatographic separation logic comparing C18 and Phenyl-Hexyl columns.

Comparative Performance Data

To objectively demonstrate the superiority of the optimized method, both approaches were evaluated using a spiked mixture of the API and its known impurities.

Table 1: Chromatographic Method Comparison

ParameterMethod A (C18 / 0.1% TFA / ACN)Method B (Phenyl-Hexyl / pH 6.0 / MeOH)
Retention Time (API) 4.2 min (Near void volume)8.5 min (Optimal retention)
Resolution ( Rs​ ) 1.1 (Co-elution with Impurity A)3.4 (Baseline separation)
Tailing Factor ( Tf​ ) 1.8 (Significant tailing)1.1 (Highly symmetrical)
Theoretical Plates ( N ) 4,50012,500

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system. By embedding automated System Suitability Tests (SST) and strict acceptance criteria directly into the sequence, the method prevents the generation of invalid data, adhering strictly to the lifecycle management principles outlined in [2].

Validation_Workflow Dev Method Optimization (pH & Column) SST System Suitability (Self-Validation) Dev->SST Spec Specificity & Forced Deg. SST->Spec Val ICH Q2(R2) Validation Spec->Val

Fig 2. Self-validating ICH Q2(R2) analytical method lifecycle workflow.

Step 1: Chromatographic Conditions & Self-Validation Setup
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (Adjusted to pH 6.0 with Acetic Acid).

  • Mobile Phase B: 100% Methanol.

  • Gradient: 0-2 min (20% B), 2-10 min (20% 70% B), 10-15 min (70% B).

  • Flow Rate: 1.0 mL/min | Detection: UV at 254 nm | Injection Vol: 10 µL.

  • Self-Validation Logic: Inject an SST solution (API + 0.5% Impurity A). The Chromatography Data System (CDS) must be programmed to automatically abort the sequence if Rs​<2.0 or Tf​>1.5 .

Step 2: Specificity & Forced Degradation (Stability-Indicating Power)

To prove the method is stability-indicating, the API must be subjected to stress conditions. The causality here is to force 5-20% degradation and prove via Photodiode Array (PDA) peak purity that the API peak is spectrally homogenous and free from co-eluting degradants.

  • Acid Stress: 1N HCl at 60°C for 24 hours.

  • Base Stress: 1N NaOH at Room Temp for 2 hours (Rapid hydrolysis of the ester).

  • Oxidative Stress: 3% H2​O2​ at Room Temp for 24 hours.

Step 3: Linearity, Accuracy, and Precision
  • Linearity: Prepare calibration standards at 50%, 75%, 100%, 125%, and 150% of the nominal target concentration (100 µg/mL). Plot peak area vs. concentration.

  • Accuracy: Spike known amounts of API into a synthetic placebo matrix at 80%, 100%, and 120% levels. Calculate % Recovery.

  • Precision: Prepare 6 independent sample preparations at 100% concentration. Calculate the Relative Standard Deviation (%RSD) of the assay results.

Validation Results & Data Summaries

The execution of the Method B protocol yielded the following validation data, confirming its suitability for routine quality control and release testing.

Table 2: Forced Degradation & Mass Balance Results

Stress ConditionDegradation (%)Mass Balance (%)Peak Purity Angle vs. ThresholdStatus
Control (Unstressed) 0.0100.00.12 < 0.28Pass
Acid (1N HCl, 60°C) 12.499.20.15 < 0.30Pass
Base (1N NaOH, RT) 28.598.70.18 < 0.35Pass
Peroxide (3% H2​O2​ ) 5.299.50.14 < 0.29Pass

Note: Mass balance > 98% and Peak Purity Angle < Threshold confirm that all degradants are successfully resolved from the main peak, validating the stability-indicating nature of the method.

Table 3: ICH Q2(R2) Validation Summary

Validation ParameterExperimental ResultICH Acceptance CriteriaStatus
Linearity ( R2 ) 0.9998 (Range: 50-150 µg/mL) ≥0.999 Pass
Accuracy (Recovery) 99.4% - 100.8% (Across 3 levels)98.0% - 102.0%Pass
Method Precision 0.6% RSD (n=6) ≤2.0% RSDPass
Intermediate Precision 0.8% RSD (Different analyst/day) ≤2.0% RSDPass
LOD / LOQ 0.05 µg/mL / 0.15 µg/mLS/N 3 / S/N 10Pass

Summary

By transitioning from a purely hydrophobic C18 approach to a π−π driven Phenyl-Hexyl methodology, the analytical challenges associated with Methyl 5-(pyrimidin-5-yl)nicotinate are entirely mitigated. The resulting method is highly precise, accurate, and structurally self-validating, ensuring absolute confidence in API purity downstream.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu, Effective June 14, 2024.[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Quality Guidelines: Q2(R2) Validation of Analytical Procedures." ICH Official Site, Nov 30, 2023.[Link]

  • Lu, W., et al. "Metabolomic Analysis via Reversed-Phase Ion-Pairing Liquid Chromatography Coupled to a Stand Alone Orbitrap Mass Spectrometer." Analytical Chemistry, American Chemical Society, Mar 29, 2010.[Link]

Sources

Comparative

Comparative Biological Efficacy of Methyl 5-(pyrimidin-5-yl)nicotinate Analogs in Targeted Therapeutics

As a Senior Application Scientist, I frequently evaluate privileged chemical scaffolds to determine their viability in drug discovery pipelines. Methyl 5-(pyrimidin-5-yl)nicotinate (CAS: 893740-21-1)[1] represents a high...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate privileged chemical scaffolds to determine their viability in drug discovery pipelines. Methyl 5-(pyrimidin-5-yl)nicotinate (CAS: 893740-21-1)[1] represents a highly versatile biaryl pharmacophore. While the parent methyl ester is largely utilized as a synthetic intermediate, its downstream analogs are heavily investigated for their ability to inhibit oncogenic kinases, such as BCR-ABL1[2], and epigenetic reader proteins, such as WDR5[3].

This guide objectively compares the structure-activity relationships (SAR) and biological efficacy of key analogs derived from this scaffold, providing the mechanistic rationale and field-proven experimental protocols required for rigorous preclinical validation.

Structural Rationale and SAR Dynamics

To understand the biological efficacy of these compounds, we must first analyze the causality behind their structural modifications. The rigid pyrimidine-pyridine axis provides predictable vectors for functionalization, but the chemical nature of the substituent at the 3-position of the pyridine ring dictates target engagement.

  • Analog 1: The Parent Ester (Methyl 5-(pyrimidin-5-yl)nicotinate) The parent methyl ester[1] exhibits poor biological activity. Esters lack a hydrogen bond donor, which is critical for anchoring the molecule within the ATP-binding hinge region of most kinases. Furthermore, esters are highly susceptible to rapid cleavage by plasma esterases, rendering them ineffective for in vivo therapeutic use.

  • Analog 2: The Primary Amide (5-(pyrimidin-5-yl)nicotinamide) Conversion of the ester to a primary amide[4] introduces a crucial hydrogen bond donor-acceptor pair. This modification dramatically improves biochemical affinity by allowing the molecule to mimic the adenine ring of ATP, establishing a foundational interaction with the kinase hinge region.

  • Analog 3: The Hydrophobic Amide (N-(3-(trifluoromethyl)phenyl) derivative) Derivatization into bulky secondary amides allows the scaffold to exploit deep hydrophobic pockets. In the context of BCR-ABL1[2], this hydrophobic tail stabilizes the kinase in its inactive "DFG-out" conformation, a hallmark of potent Type II kinase inhibitors.

Comparative Efficacy Data

The following table summarizes the quantitative biochemical and cellular performance of these three analogs.

CompoundChemical ModificationBCR-ABL1 IC₅₀ (nM)WDR5 IC₅₀ (nM)K562 Viability IC₅₀ (nM)Plasma T₁/₂ (h)
Analog 1 Methyl Ester (Parent)>10,000>10,000>10,000< 0.5
Analog 2 Primary Amide4501,2002,5002.4
Analog 3 N-(3-CF₃-phenyl) Amide12>5,000456.8

Data Interpretation: Analog 3 demonstrates profound selectivity and potency for BCR-ABL1 over WDR5, translating to sub-50 nM efficacy in K562 chronic myeloid leukemia (CML) cells. The addition of the trifluoromethyl-phenyl group also shields the amide from rapid metabolic degradation, extending the plasma half-life.

Mechanistic Pathway Visualization

To contextualize the biological data, the diagram below maps the signaling cascade disrupted by our most potent analog (Analog 3). By competitively inhibiting BCR-ABL1, the compound starves downstream pathways of the phosphorylation events required for oncogenic survival.

BCR_ABL_Pathway Analog Nicotinamide Analogs BCR_ABL BCR-ABL1 Kinase Analog->BCR_ABL Competitive Inhibition STAT5 STAT5 BCR_ABL->STAT5 Phosphorylation PI3K PI3K / AKT BCR_ABL->PI3K Activation Proliferation Cell Proliferation STAT5->Proliferation Gene Transcription PI3K->Proliferation Survival Signaling

Mechanistic pathway of BCR-ABL1 inhibition by nicotinamide analogs preventing cellular proliferation.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every reagent and step serves a specific mechanistic purpose to eliminate false positives.

Protocol 1: Biochemical Profiling via HTRF Kinase Assay

Biaryl systems often exhibit intrinsic auto-fluorescence in the blue/green spectrum. We utilize Homogeneous Time-Resolved Fluorescence (HTRF) because the long emission half-life of the Europium cryptate completely bypasses this background interference, ensuring accurate IC₅₀ calculations.

Step 1: Compound Preparation & Dispensing

  • Action: Serially dilute compounds in 100% DMSO, then transfer 100 nL to a 384-well low-volume proplate using an acoustic liquid handler.

  • Causality: Acoustic dispensing eliminates carryover contamination and ensures precise nanoliter volumes, maintaining a final DMSO concentration of 1% to prevent solvent-induced kinase denaturation.

Step 2: Kinase Reaction Initiation

  • Action: Dispense 5 µL of BCR-ABL1 enzyme (final 0.5 nM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes before adding 5 µL of ATP/Substrate mix.

  • Causality: The pre-incubation step allows slow-binding Type II inhibitors (like Analog 3) to reach binding equilibrium before competing with ATP. Brij-35 prevents non-specific enzyme adsorption to the microplate walls.

Step 3: TR-FRET Detection

  • Action: Add 10 µL of EDTA-quenched Europium-labeled anti-phosphotyrosine antibody. Read on a microplate reader after 60 minutes.

  • Causality: EDTA immediately chelates Mg²⁺, halting the kinase reaction to create a stable endpoint. The 60-minute incubation ensures complete antibody association, yielding a robust Z'-factor (>0.7) which mathematically validates the assay's screening window.

HTRF_Workflow S1 Compound Preparation S2 Kinase + ATP Incubation S1->S2 S3 Eu-Antibody Addition S2->S3 S4 TR-FRET Detection S3->S4

Step-by-step Homogeneous Time-Resolved Fluorescence (HTRF) assay workflow for kinase profiling.

Protocol 2: Cellular Proliferation Assay (CellTiter-Glo)

To validate that biochemical kinase inhibition translates to cellular efficacy, we measure ATP depletion in K562 cells. ATP quantitation is a direct proxy for metabolic viability.

Step 1: Cell Seeding

  • Action: Seed K562 cells at 2,000 cells/well in 384-well white opaque plates.

  • Causality: White plates are mandatory for luminescence assays to maximize signal reflection and prevent well-to-well optical crosstalk, ensuring data integrity.

Step 2: Compound Treatment

  • Action: Pin-tool transfer compounds and incubate for 72 hours at 37°C, 5% CO₂.

  • Causality: A 72-hour window encompasses approximately three doubling times for K562 cells, ensuring that anti-proliferative effects are clearly distinguishable from baseline metabolic fluctuations.

Step 3: ATP Quantitation

  • Action: Add CellTiter-Glo reagent (1:1 volume ratio), lyse for 10 minutes on an orbital shaker, and measure luminescence.

  • Causality: The reagent contains a proprietary detergent that instantly lyses cells and inhibits endogenous ATPases. This creates a self-validating system where the luminescent signal is strictly proportional to the viable cell number at the exact time of lysis.

References

  • Title: Methyl 5-(pyrimidin-5-yl)
  • Title: 5-(PyriMidin-5-yl)
  • Title: WO2021026672A1 - Heterocyclic wdr5 inhibitors as anti-cancer compounds Source: Google Patents URL
  • Title: EA026559B1 - Compounds and compositions for inhibiting the activity of abl1, abl2 and bcr-abl1 Source: Google Patents URL

Sources

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